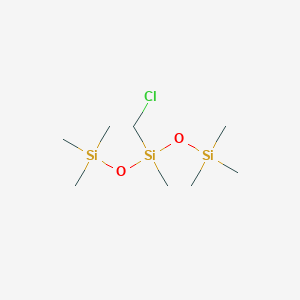

![molecular formula C4H10Cl6Si3 B095703 [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] CAS No. 18243-10-2](/img/structure/B95703.png)

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

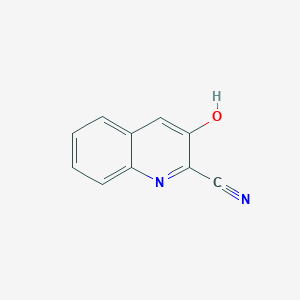

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane], more commonly known as DMSD, is an organosilicon compound used for a variety of scientific research applications. It is an organosilicon compound with a molecular formula of C4H8Cl4Si2. It is a colorless liquid with a faint odor, and is miscible with most organic solvents. DMSD is a versatile compound with a wide range of applications in the field of organic synthesis, materials science, and drug discovery.

Aplicaciones Científicas De Investigación

Synthesis of Polyfluoroalkyl Compounds The silanes containing dichloro(methyl)silane have been used in the synthesis of polyfluoroalkyl compounds, including the preparation of polysiloxanes, which are valuable in various industrial applications due to their high thermal stability and unique physical properties (Coy, Fitton, Haszeldine, Newlands, & Tipping, 1974).

Organosilane Synthesis Research indicates the utility of dichloro(methyl)silane in the production of organosilanes. These organosilanes have significant applications in materials science, especially in creating silicon-based polymers and other silicon-containing organic compounds (Strohmann, Lüdtke, & Wack, 1996).

Hydrosilylation Reactions The compound has been involved in hydrosilylation reactions, which are essential in modifying organic compounds with silicon-containing groups. This is crucial in the development of new materials with enhanced properties (Yarosh, Zhilitskaya, Yarosh, Albanov, & Voronkov, 2004).

Polymerization Catalysts It has been employed as a component in the synthesis of catalysts for polymerization processes, contributing to the development of polymers with specific characteristics (Chen, Rausch, & Chien, 1995).

Synthesis of Silicon-Based Fluorescent Materials Research also indicates its use in the synthesis of silicon-based fluorescent materials, which have potential applications in sensing and imaging technologies (Wang, Wang, Wang, & Feng, 2014).

Mecanismo De Acción

Target of Action

Dimethyldichlorosilane is primarily used as a precursor to dimethylsilicone and polysilane compounds . It doesn’t have a specific biological target as it’s mainly used in industrial applications.

Mode of Action

At room temperature, Dimethyldichlorosilane readily reacts with water to form both linear and cyclic Si-O chains . This reaction is fundamental to its use in the synthesis of various silicon-based compounds.

Result of Action

The primary result of Dimethyldichlorosilane’s action is the formation of dimethylsilicone and polysilane compounds . These compounds have a wide range of uses, from insulators for electric motors to sealing materials for aircraft engines .

Action Environment

The efficacy and stability of Dimethyldichlorosilane can be influenced by environmental factors such as temperature and the presence of water. For example, it readily reacts with water to form Si-O chains .

Propiedades

| { "Design of the Synthesis Pathway": "The compound '[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]' can be synthesized by the reaction of dichlorosilane with methylene chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be reacted with additional dichlorosilane and methyl chloride to yield the final product.", "Starting Materials": ["Dichlorosilane", "Methylene chloride", "Aluminum chloride", "Methyl chloride"], "Reaction": ["Step 1: Dichlorosilane is reacted with methylene chloride in the presence of aluminum chloride as a Lewis acid catalyst to yield an intermediate product.", "Step 2: The intermediate product from step 1 is then reacted with additional dichlorosilane and methyl chloride to yield the final product '[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]'." ] } | |

| 18243-10-2 | |

Fórmula molecular |

C4H10Cl6Si3 |

Peso molecular |

355.1 g/mol |

Nombre IUPAC |

dichloro-bis[[dichloro(methyl)silyl]methyl]silane |

InChI |

InChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 |

Clave InChI |

DMBOORLKGDADEQ-UHFFFAOYSA-N |

SMILES |

C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |

SMILES canónico |

C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)